2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile
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Overview
Description
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile is a member of triazoles.
Scientific Research Applications
Anti-Inflammatory and Analgesic Activity : Compounds structurally related to 2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile have been synthesized and evaluated for anti-inflammatory and analgesic activities. Notably, certain derivatives showed significant anti-inflammatory and analgesic effects (Hunashal et al., 2014).
Anticancer Properties : Various 1,2,4-triazole-3-thiol derivatives, closely related to the compound , have been synthesized and tested for cytotoxicity against different cancer cell lines, including melanoma, breast, and pancreatic cancer. Some derivatives were identified as particularly active in inhibiting cancer cell migration and growth in 3D cell cultures, indicating potential as anticancer agents (Šermukšnytė et al., 2022).
Antimicrobial Activity : Similar derivatives of this compound have demonstrated notable antimicrobial activities, particularly against fungal pathogens such as A. niger, C. Neoformans, and A. fumigatus (Hunashal et al., 2012).
Pharmacological Potential : The class of compounds including this compound is suggested to exhibit various pharmacological activities, such as antitumor, antiinflammatory, and antioxidant properties. This highlights the compound's potential in the development of new pharmacologically active substances (Sameluk & Kaplaushenko, 2015).
Properties
Molecular Formula |
C17H14N4OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H14N4OS/c18-11-12-23-17-20-19-16(13-22-15-9-5-2-6-10-15)21(17)14-7-3-1-4-8-14/h1-10H,12-13H2 |
InChI Key |
DPCLCSVUTDYVOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC#N)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC#N)COC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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